

# A Comparative Guide to the Bioequivalence of Indapamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of indapamide, a thiazide-like diuretic commonly used in the treatment of hypertension. By presenting key pharmacokinetic data from various studies, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the experimental protocols employed in these bioequivalence studies and present the comparative data in a clear, tabular format.

## **Comparative Pharmacokinetic Data**

The bioequivalence of different indapamide formulations is primarily assessed by comparing their pharmacokinetic parameters. The tables below summarize the key metrics from several comparative studies, including the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Table 1: Bioequivalence of a Test vs. Reference 2.5 mg Indapamide Formulation



| Parameter        | Test Formulation<br>(Mean ± SD) | Reference<br>Formulation (Mean<br>± SD) | 90% Confidence<br>Interval |
|------------------|---------------------------------|-----------------------------------------|----------------------------|
| Cmax (ng/mL)     | 49.53 ± 5.53                    | 47.79 ± 4.68                            | Within 80-125%             |
| Tmax (h)         | 1.9 ± 0.6                       | 2.0 ± 0.5                               | Not Applicable             |
| AUC0-τ (ng·h/mL) | 859.51 ± 160.92                 | 840.90 ± 170.62                         | Within 80-125%             |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60                 | 919.52 ± 179.74                         | Within 80-125%             |
| t1/2 (h)         | 22.49 ± 5.93                    | 23.23 ± 4.48                            | Not Applicable             |

Data sourced from a single-dose, randomized, two-way crossover study in 20 healthy male volunteers.[1][2] The 90% confidence intervals for the ratio of Cmax, AUC0- $\tau$ , and AUC0- $\infty$  were all within the acceptable range of 80-125%, indicating that the two formulations are bioequivalent.[1][2]

Table 2: Pharmacokinetic Comparison of Immediate-Release (IR) and Sustained-Release (SR) Indapamide Formulations (Single Dose)

| Parameter     | 1.5 mg SR Formulation<br>(Dose-Normalized Mean ±<br>SD) | 2.5 mg IR Formulation<br>(Dose-Normalized Mean ±<br>SD) |
|---------------|---------------------------------------------------------|---------------------------------------------------------|
| Cmax (ng/mL)  | 17.6 ± 6.3                                              | 39.3 ± 11.0                                             |
| Tmax (h)      | 12.3 ± 0.4                                              | 0.8 ± 0.3                                               |
| AUC (ng·h/mL) | 559 ± 125                                               | 564 ± 146                                               |
| t1/2z (h)     | 14.8 ± 2.8                                              | 18.4 ± 13.4                                             |

This study compared a 1.5 mg sustained-release formulation with a 2.5 mg immediate-release formulation.[3][4] The SR formulation exhibited a lower peak concentration and a longer time to reach it, characteristic of a sustained-release profile.[3][4] Despite these differences, the total drug exposure (AUC) was comparable, indicating similar bioavailability.[3][4]

Table 3: Bioequivalence of Two 2.5 mg Indapamide Tablet Formulations



| Parameter | Test Formulation | Reference<br>Formulation | 90% Confidence<br>Interval of<br>Geometric Mean<br>Ratios |
|-----------|------------------|--------------------------|-----------------------------------------------------------|
| Cmax      | -                | -                        | 104.94% - 119.90%                                         |
| AUC0-t    | -                | -                        | 98.90% - 106.34%                                          |
| AUC0-∞    | -                | -                        | 98.59% - 104.40%                                          |

This study in 28 healthy subjects concluded that the two indapamide tablets were bioequivalent as the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ were within the 80.00%-125.00% range.[5]

## **Experimental Protocols**

The assessment of bioequivalence for different indapamide formulations generally follows a standardized set of experimental protocols. These are designed to minimize variability and ensure that any observed differences in drug absorption are attributable to the formulations themselves.

### **Study Design**

The most common study design is a randomized, two-period, two-sequence, crossover study. [1][5][6]

- Randomization: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period.
- Crossover: After a washout period, subjects receive the alternate formulation in the second period. This design allows each subject to serve as their own control, reducing inter-subject variability.
- Washout Period: A sufficient time interval between the two periods (e.g., 7 to 14 days) is crucial to ensure the complete elimination of the drug from the body before the next administration.[1][6]



Studies can be open-label (both investigators and subjects know which formulation is being administered) or single-blind (investigators are aware, but subjects are not).[1][5]

#### **Subject Population**

Bioequivalence studies are typically conducted in a small group of healthy adult volunteers (e.g., 18-28 subjects).[1][5][7] Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications to the drug.

#### **Dosing and Administration**

A single oral dose of the indapamide formulation is administered to fasting subjects.[2][5] Subjects typically fast overnight before drug administration and for a specified period afterward to minimize the effect of food on drug absorption.[2]

#### **Blood Sampling**

Serial blood samples are collected at predetermined time points before and after drug administration. Sampling is typically continued for a duration sufficient to characterize the plasma concentration-time profile of the drug, often up to 72 or 84 hours post-dose.[1][5]

#### **Analytical Method**

The concentration of indapamide in the collected plasma or whole blood samples is determined using a validated bioanalytical method. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] Other methods like High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection have also been used.[7][8] The method must be validated for its accuracy, precision, linearity, selectivity, and stability.

### **Pharmacokinetic Analysis**

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:

- Cmax: The maximum observed plasma concentration of the drug.
- Tmax: The time at which Cmax is observed.



- AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.
- t1/2: The elimination half-life of the drug.

These parameters are calculated using non-compartmental methods.[1]

### **Statistical Analysis**

Statistical analysis is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The primary goal is to determine the 90% confidence interval for the ratio of the geometric means of the test and reference formulations. For two formulations to be considered bioequivalent, this confidence interval must fall within the predetermined range of 80% to 125%.[5]

### Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different indapamide formulations.





Click to download full resolution via product page

Caption: Workflow of a typical crossover bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and bioequivalence study of two indapamide formulations after singledose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pharmacokinetics of sustained and immediate release formulations of indapamide after single and repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence study of indapamide tablets [manu41.magtech.com.cn]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Indapamide Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413418#bioequivalence-assessment-of-different-indapamide-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com